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Compound of Interest

Compound Name: 2-Acetyl-5-methylpyridine

Cat. No.: B1317126 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

isomers is a critical step in chemical synthesis and characterization. The isomers of acetyl-

methyl-pyridine, all sharing the molecular formula C₈H₉NO, present a common analytical

challenge due to their similar chemical structures. This guide provides a comprehensive

comparison of these isomers, leveraging experimental data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas

Chromatography (GC). Detailed experimental protocols and a logical workflow for

differentiation are also presented to aid in laboratory practice.

Comparative Data of Acetyl-methyl-pyridine Isomers
The following table summarizes the key analytical data for various isomers of acetyl-methyl-

pyridine. Due to the limited availability of experimental NMR data for all isomers, predicted ¹H

and ¹³C NMR data from online resources are included and are denoted with an asterisk (*).

These predictions can serve as a valuable reference for spectral interpretation.
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Isomer
Name

¹H NMR
Data (δ,
ppm)

¹³C NMR
Data (δ,
ppm)

Key IR
Absorption
s (cm⁻¹)

Mass
Spectrum
(m/z)

GC
Retention
Index

2-Acetyl-3-

methylpyridin

e

Predicted:

Pyridine ring

protons (δ

7.2-8.5),

Acetyl CH₃ (δ

~2.6), Methyl

CH₃ (δ ~2.4)

Predicted:

C=O (~198),

Pyridine ring

carbons (122-

158), Acetyl

CH₃ (~26),

Methyl CH₃

(~18)

C=O stretch

(~1690), C=C

and C=N

stretches

(1400-1600)

135 (M+),

120, 92, 65

Data not

available

2-Acetyl-4-

methylpyridin

e

Predicted:

Pyridine ring

protons (δ

7.1-8.6),

Acetyl CH₃ (δ

~2.7), Methyl

CH₃ (δ ~2.4)

Predicted:

C=O (~199),

Pyridine ring

carbons (123-

160), Acetyl

CH₃ (~26),

Methyl CH₃

(~21)

C=O stretch

(~1695), C=C

and C=N

stretches

(1400-1600)

135 (M+),

120, 92, 65

Data not

available

2-Acetyl-5-

methylpyridin

e

Predicted:

Pyridine ring

protons (δ

7.2-8.8),

Acetyl CH₃ (δ

~2.6), Methyl

CH₃ (δ ~2.4)

Predicted:

C=O (~198),

Pyridine ring

carbons (123-

158), Acetyl

CH₃ (~26),

Methyl CH₃

(~18)

C=O stretch

(~1685), C=C

and C=N

stretches

(1400-1600)

135 (M+),

120, 92, 65

Polar column:

1715-1719[1]

[2]

2-Acetyl-6-

methylpyridin

e

Experimental

data available

Experimental

data available

C=O stretch

(~1700), C=C

and C=N

stretches

(1400-1600)

135 (M+), 93,

92[3]

Standard

non-polar:

1073;

Standard

polar: 1603-

1614[3]
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3-Acetyl-2-

methylpyridin

e

Predicted:

Pyridine ring

protons (δ

7.1-8.6),

Acetyl CH₃ (δ

~2.6), Methyl

CH₃ (δ ~2.5)

Predicted:

C=O (~199),

Pyridine ring

carbons (122-

160), Acetyl

CH₃ (~28),

Methyl CH₃

(~22)

C=O stretch

(~1680), C=C

and C=N

stretches

(1400-1600)

135 (M+),

120, 92, 65

Data not

available

3-Acetyl-4-

methylpyridin

e

Predicted:

Pyridine ring

protons (δ

7.2-8.9),

Acetyl CH₃ (δ

~2.6), Methyl

CH₃ (δ ~2.3)

Predicted:

C=O (~198),

Pyridine ring

carbons (125-

155), Acetyl

CH₃ (~29),

Methyl CH₃

(~17)

C=O stretch

(~1685), C=C

and C=N

stretches

(1400-1600)

135 (M+),

120, 92, 65

Data not

available

4-Acetyl-2-

methylpyridin

e

Predicted:

Pyridine ring

protons (δ

7.2-8.6),

Acetyl CH₃ (δ

~2.6), Methyl

CH₃ (δ ~2.5)

Predicted:

C=O (~197),

Pyridine ring

carbons (121-

158), Acetyl

CH₃ (~27),

Methyl CH₃

(~24)

C=O stretch

(~1680), C=C

and C=N

stretches

(1400-1600)

135 (M+),

120, 92, 65

Polar column:

1816-1818[4]

4-Acetyl-3-

methylpyridin

e

Predicted:

Pyridine ring

protons (δ

7.3-8.8),

Acetyl CH₃ (δ

~2.6), Methyl

CH₃ (δ ~2.3)

Predicted:

C=O (~198),

Pyridine ring

carbons (127-

153), Acetyl

CH₃ (~29),

Methyl CH₃

(~16)

C=O stretch

(~1685), C=C

and C=N

stretches

(1400-1600)

135 (M+),

120, 92, 65

Data not

available

5-Acetyl-2-

methylpyridin

e

Predicted:

Pyridine ring

protons (δ

Predicted:

C=O (~197),

Pyridine ring

C=O stretch

(~1680), C=C

and C=N

135 (M+),

120, 92, 65[5]

[6]

Non-polar

column:

1162-1189;

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=R533096&Units=SI&Mask=204F&Type=ALKANE-RI-POLAR-CUSTOM
https://webbook.nist.gov/cgi/cbook.cgi?ID=C42972463&Mask=2000
https://webbook.nist.gov/cgi/cbook.cgi?ID=C42972463&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7.2-9.0),

Acetyl CH₃ (δ

~2.6), Methyl

CH₃ (δ ~2.5)

carbons (122-

159), Acetyl

CH₃ (~26),

Methyl CH₃

(~24)

stretches

(1400-1600)

Polar column:

1876-1902[5]

Isomer Differentiation Workflow
A systematic approach is essential for the unambiguous identification of acetyl-methyl-pyridine

isomers. The following diagram illustrates a logical workflow that combines chromatographic

separation with spectroscopic analysis.
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A logical workflow for the differentiation of acetyl-methyl-pyridine isomers.

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

serve as a starting point and may require optimization based on the specific instrumentation

and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise substitution pattern on the pyridine ring and confirm the

connectivity of the acetyl and methyl groups.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (typically 16 or more).

The chemical shifts (δ), coupling constants (J), and integration of the signals for the

aromatic protons and the methyl and acetyl protons will provide crucial information about

their relative positions.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

The chemical shifts of the pyridine ring carbons, the carbonyl carbon, and the methyl

carbons will further aid in distinguishing the isomers.

2D NMR (Optional but Recommended):

For unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments

such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single

Quantum Coherence/Heteronuclear Multiple Bond Correlation) are highly recommended.

COSY will establish proton-proton coupling networks.

HSQC will correlate directly bonded protons and carbons.

HMBC will reveal long-range (2-3 bond) correlations between protons and carbons, which

is invaluable for establishing the connectivity of the substituents to the pyridine ring.

Infrared (IR) Spectroscopy
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Objective: To identify the key functional groups, particularly the carbonyl group of the acetyl

moiety.

Methodology:

Sample Preparation (Neat Liquid):

Place a small drop of the liquid isomer onto the surface of a salt plate (e.g., NaCl or KBr).

Place a second salt plate on top to create a thin film of the liquid between the plates.

Spectral Acquisition:

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

The characteristic stretching frequency of the carbonyl group (C=O) in the acetyl moiety

(typically around 1680-1700 cm⁻¹) will be a prominent feature. The exact position can be

influenced by the electronic effects of the substituents on the pyridine ring.

Vibrations corresponding to the C=C and C=N bonds of the aromatic ring will be observed

in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern for

structural clues.

Methodology:

Ionization: Electron Ionization (EI) is typically used for these volatile compounds.

Analysis:

The molecular ion peak (M+) at m/z 135 will confirm the molecular formula.

The fragmentation pattern can provide information about the structure. A common

fragmentation is the loss of a methyl group (CH₃, 15 Da) from the acetyl group, resulting in

a prominent peak at m/z 120. Further fragmentation of the pyridine ring can also be
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observed. While the mass spectra of the isomers may be similar, subtle differences in the

relative intensities of the fragment ions can sometimes be used for differentiation.

Gas Chromatography (GC)
Objective: To separate the isomers based on their volatility and interaction with the stationary

phase.

Methodology:

Column Selection: A polar capillary column (e.g., a wax-type column) is generally preferred

for the separation of pyridine derivatives, as it will provide better resolution based on

differences in polarity among the isomers.

Operating Conditions:

Injector Temperature: Typically set around 250 °C.

Oven Temperature Program: A temperature ramp is used to achieve good separation. For

example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher

temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

Carrier Gas: Helium or hydrogen at a constant flow rate.

Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (for GC-MS).

Data Analysis:

The retention time of each isomer will be a characteristic property under a specific set of

GC conditions. By comparing the retention times of unknown samples to those of known

standards, identification is possible. The elution order will depend on the boiling points and

polarities of the isomers and their interaction with the stationary phase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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